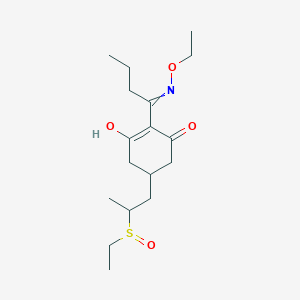
Sethoxydim sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sethoxydim sulfoxide is a chemical compound derived from sethoxydim, a post-emergence herbicide used to control grass weeds in various crops. This compound is a metabolite of sethoxydim and is known for its role in the environmental fate and degradation of the parent compound .
Vorbereitungsmethoden
The synthesis of sethoxydim sulfoxide typically involves the oxidation of sethoxydim. This can be achieved using various oxidizing agents under controlled conditions.
Analyse Chemischer Reaktionen
Sethoxydim sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other oxidized forms.
Reduction: Reduction reactions can revert this compound back to sethoxydim or other reduced forms.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sethoxydim sulfoxide has several scientific research applications, including:
Environmental Studies: Used to study the degradation and environmental fate of sethoxydim in soil and water.
Agricultural Research: Helps in understanding the metabolism and breakdown of herbicides in crops and soil.
Analytical Chemistry: Employed as a reference standard in pesticide residue analysis
Wirkmechanismus
Sethoxydim sulfoxide, like its parent compound sethoxydim, inhibits acetyl CoA carboxylase, an enzyme crucial for fatty acid biosynthesis. This inhibition disrupts lipid formation, leading to the death of grass weeds. The compound is absorbed by the foliage and translocated to the meristematic tissues, where it exerts its herbicidal effects .
Vergleich Mit ähnlichen Verbindungen
Sethoxydim sulfoxide is similar to other cyclohexene oxime herbicides, such as clethodim and tralkoxydim. it is unique in its specific metabolic pathway and environmental behavior. Unlike clethodim, which has a different chemical structure and mode of action, this compound is specifically derived from sethoxydim and shares its selective herbicidal properties .
Similar compounds include:
Clethodim: Another cyclohexene oxime herbicide with a different chemical structure.
Tralkoxydim: A herbicide with a similar mode of action but different chemical properties
Eigenschaften
CAS-Nummer |
114480-24-9 |
|---|---|
Molekularformel |
C17H29NO4S |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2-(N-ethoxy-C-propylcarbonimidoyl)-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO4S/c1-5-8-14(18-22-6-2)17-15(19)10-13(11-16(17)20)9-12(4)23(21)7-3/h12-13,19H,5-11H2,1-4H3 |
InChI-Schlüssel |
JSINUQQVQZIIPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)S(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


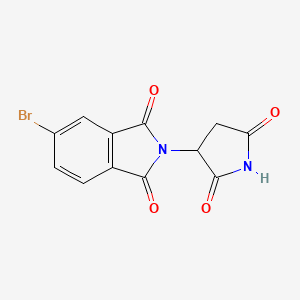
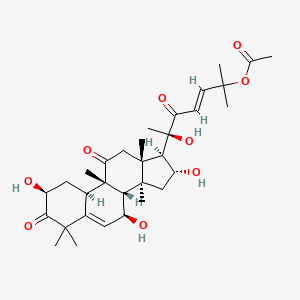
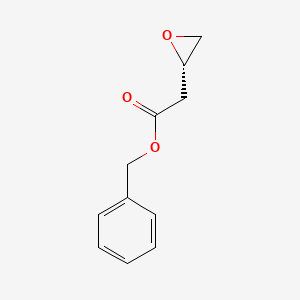
amine hydrochloride](/img/structure/B13446376.png)

![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
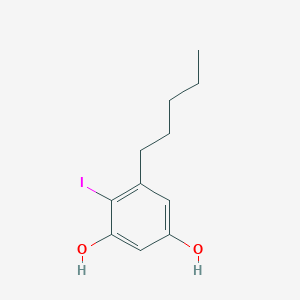
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
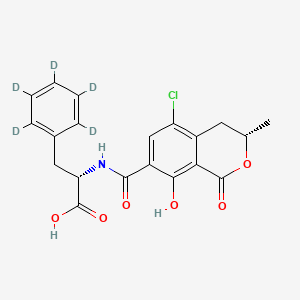
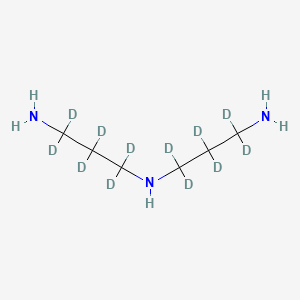
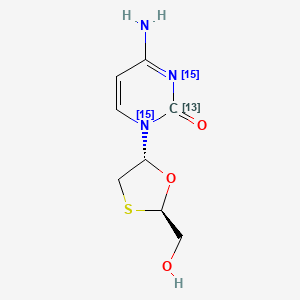
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)

